molecular formula C13H19BO4 B6322258 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol CAS No. 760989-96-6

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol

Cat. No. B6322258
CAS RN: 760989-96-6
M. Wt: 250.10 g/mol
InChI Key: HUYDTUWOSNZTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol” is a chemical compound used in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17BO4 . The molecular weight is 248.09 . The InChI code is 1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8,16H,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol and related compounds have been synthesized and structurally analyzed to explore their applications in scientific research. These boric acid ester intermediates with benzene rings have been obtained through multi-step substitution reactions. Their structures were confirmed using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, single crystals of these compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were further calculated using density functional theory (DFT), which showed consistency with the crystal structures determined by X-ray diffraction. These studies reveal some physicochemical properties of the compounds and contribute to a deeper understanding of their potential applications in materials science and organic synthesis (Huang et al., 2021).

Catalysis and Synthesis of Conjugated Polymers

These compounds also play a crucial role in catalysis, such as in the Pd-catalyzed borylation of aryl bromides, which is essential for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method has proven to be more effective in the borylation of aryl bromides bearing sulfonyl groups than conventional methods. The success of these catalytic processes opens up new pathways for the synthesis of boron-doped organic semiconductors and polymers, which are critical components in the field of electronics and optoelectronics (Takagi & Yamakawa, 2013).

Advanced Materials and Drug Delivery

Furthermore, research has been conducted on modifying aroylhydrazone prochelators with boronate groups to improve hydrolytic stability and cytoprotection against oxidative stress. These studies not only demonstrate the potential of these compounds in bioactive material synthesis but also highlight their importance in developing new strategies for drug delivery and targeting, especially under oxidative stress conditions (Wang & Franz, 2018).

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,15-16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYDTUWOSNZTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol

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